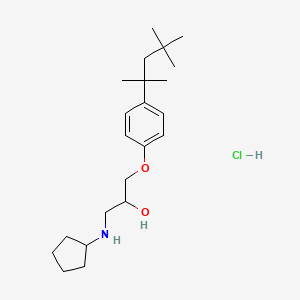
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H38ClNO2 and its molecular weight is 384. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
A review focused on the occurrence, toxicity, and degradation of triclosan, a compound with some structural similarity to the one , highlights the widespread environmental presence and potential for transformation into more toxic compounds. This research underscores the importance of understanding the environmental fate and toxicological effects of synthetic compounds, including potential accumulation in organisms and effects on human health (Bedoux et al., 2012).
Pharmacokinetics and Drug Metabolism
Studies on various drugs and xenobiotics, including their metabolic fate and interaction with enzymes such as cytochrome P450, provide insights into how structurally complex compounds are processed in the body. Understanding these pathways is crucial for the development of safe and effective pharmaceuticals. The pharmacokinetics of propofol, for example, have been extensively reviewed, illustrating the importance of such research in clinical anesthesia (Langley & Heel, 1988).
Molecular Mechanisms and Therapeutic Potential
Research into the biological activities of phenolic compounds, such as chlorogenic acid, reveals their potential as antioxidants, anti-inflammatory agents, and modulators of metabolic disorders. These studies highlight the therapeutic potential of compounds with phenolic structures, suggesting areas of application for similar compounds in treating metabolic syndrome and other conditions (Santana-Gálvez et al., 2017).
Safety Profile and Regulatory Considerations
The safety assessment of fragrance ingredients, including cyclopentanones and cyclopentenones, demonstrates the regulatory scrutiny applied to compounds used in consumer products. These studies ensure that compounds are safe for human exposure and do not pose significant health risks, an important consideration for any compound intended for widespread use (Belsito et al., 2012).
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.ClH/c1-21(2,3)16-22(4,5)17-10-12-20(13-11-17)25-15-19(24)14-23-18-8-6-7-9-18;/h10-13,18-19,23-24H,6-9,14-16H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYDWORNSTKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)
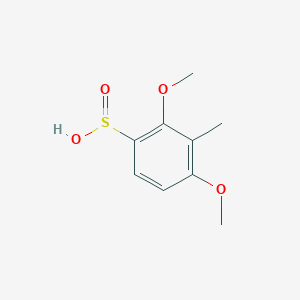

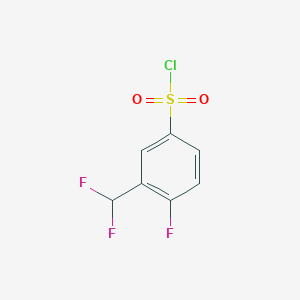

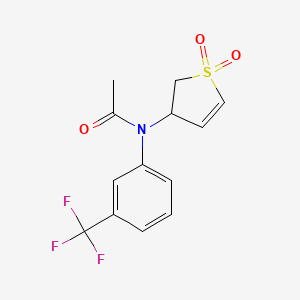
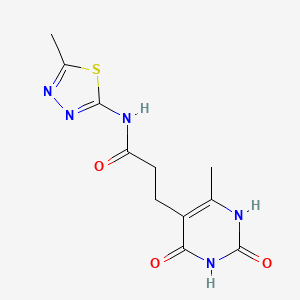
![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)
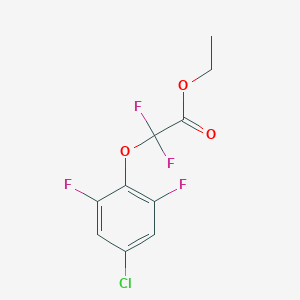
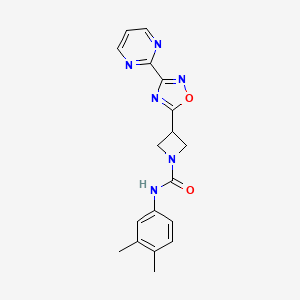
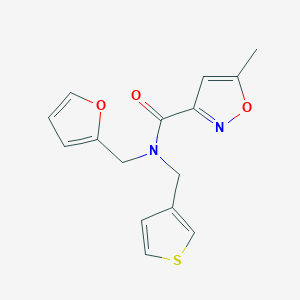
![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)